molecular formula C9H13N3O2 B2526372 N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine CAS No. 2197600-37-4

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine

Cat. No.: B2526372
CAS No.: 2197600-37-4
M. Wt: 195.222
InChI Key: YXSNMOKFNWWKOQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with an oxetane moiety and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method includes the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening followed by ring closure . The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction or cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyrimidine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine is unique due to the presence of both the oxetane and pyrimidine rings, along with the dimethyl substitution on the nitrogen atom. This combination of structural features imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNMOKFNWWKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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